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Compound of Interest

Compound Name: 1,2-Dilinoleoyl-sn-glycero-3-PC

Cat. No.: B162881

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of 1,2-Dilinoleoyl-sn-glycero-3-
phosphocholine (DLPC), a naturally occurring phospholipid with significant potential in research
and therapeutic applications. This document details its chemical and physical properties,
biological functions, and relevant experimental protocols.

Core Properties and Specifications

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine molecule containing two
linoleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its structure and
amphipathic nature allow it to self-assemble into micelles and liposomes in aqueous
environments, making it a valuable tool in membrane studies and drug delivery systems.
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Property Value Source
Molecular Formula Ca4HsoNOsP [1]
Molecular Weight 782.08 g/mol [1]
CAS Number 998-06-1 [2]
Melting Point 122-123 °C [1]

B Soluble in ethanol, chloroform,
Solubility [1]
and methanol.

Purity >98% [1]
Storage Temperature -20°C [2]
Critical Micelle Concentration 3.29 x 104 mol/L (in 3- 3]
(CMC) hydroxypropionitrile)

Biological Functions and Signhaling Pathways

DLPC has demonstrated notable biological activities, particularly in the context of metabolic
and inflammatory processes. It has been investigated for its potential to improve insulin
sensitivity and induce lipolysis, suggesting its relevance in obesity and type 2 diabetes
research.[4] These effects are mediated through its interaction with key cellular signaling
pathways.

TNF-a Signaling Pathway in Adipocytes

In adipocytes, DLPC treatment has been shown to enhance the release of Tumor Necrosis
Factor-alpha (TNF-a).[4] This, in turn, can trigger a signaling cascade that promotes lipolysis
and apoptosis. The simplified pathway is as follows: DLPC stimulates TNF-a release, which
then binds to its receptor (TNFR1), initiating a downstream signaling cascade that can lead to
the activation of caspases and subsequent apoptosis, as well as the activation of lipolytic
enzymes.
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DLPC-induced TNF-a signaling in adipocytes.

PPARa Signaling Pathway in Myocytes

In muscle cells, DLPC has been observed to increase the expression of Peroxisome
Proliferator-Activated Receptor-alpha (PPARQ).[4] PPARa is a nuclear receptor that plays a
crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARa can
lead to the suppression of inflammatory responses, thereby improving insulin sensitivity. The
general pathway involves DLPC upregulating PPARa, which then forms a heterodimer with the
Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements
(PPRESs) in the DNA, leading to the transcription of target genes that can reduce inflammation.

PPARa Expression
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DLPC-mediated PPARa signaling in myocytes.

Experimental Protocols
Synthesis of 1,2-Dilinoleoyl-sn-glycero-3-
phosphocholine

While a specific, detailed protocol for the synthesis of 1,2-Dilinoleoyl-sn-glycero-3-
phosphocholine is not readily available in a single source, a general and adaptable method can
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be derived from the synthesis of similar phosphatidylcholines. The following is a generalized
protocol based on the acylation of sn-glycero-3-phosphocholine (GPC).

Materials:

sn-Glycero-3-phosphocholine (GPC)

Linoleic acid anhydride or Linoleoyl chloride

4-(Pyrrolidino)pyridine (PPY) or 4-(Dimethylamino)pyridine (DMAP) as a catalyst[5]

Anhydrous solvent (e.g., a 1:1 mixture of benzene and dimethyl sulfoxide (DMSO))[5]

Purification system (e.g., Waters Prep LC/500 with a silica gel column)[5]

Elution solvent (e.g., chloroform:methanol:water 60:30:4)[5]

Procedure:

Dissolve sn-glycero-3-phosphocholine in the anhydrous solvent mixture.
o Add the catalyst (PPY or DMAP) to the solution.

e Add at least 2 molar equivalents of linoleic acid anhydride or linoleoyl chloride to the reaction
mixture.

o Heat the reaction mixture at 40-42 °C for 2-5 hours.[5]
o Monitor the reaction progress using thin-layer chromatography (TLC).

e Once the reaction is complete, purify the product using a preparative liquid chromatography
system.[5]

o Elute the product with a chloroform:methanol:water mixture.[5]

o Collect the fractions containing the purified 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine and
evaporate the solvent under reduced pressure.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.semanticscholar.org/paper/A-convenient-synthesis-of-phosphatidylcholines%3A-of-Patel-Morrisett/fe966b628d45289bb1589838d02a8ec4b0ac18a4
https://www.semanticscholar.org/paper/A-convenient-synthesis-of-phosphatidylcholines%3A-of-Patel-Morrisett/fe966b628d45289bb1589838d02a8ec4b0ac18a4
https://www.semanticscholar.org/paper/A-convenient-synthesis-of-phosphatidylcholines%3A-of-Patel-Morrisett/fe966b628d45289bb1589838d02a8ec4b0ac18a4
https://www.semanticscholar.org/paper/A-convenient-synthesis-of-phosphatidylcholines%3A-of-Patel-Morrisett/fe966b628d45289bb1589838d02a8ec4b0ac18a4
https://www.semanticscholar.org/paper/A-convenient-synthesis-of-phosphatidylcholines%3A-of-Patel-Morrisett/fe966b628d45289bb1589838d02a8ec4b0ac18a4
https://www.semanticscholar.org/paper/A-convenient-synthesis-of-phosphatidylcholines%3A-of-Patel-Morrisett/fe966b628d45289bb1589838d02a8ec4b0ac18a4
https://www.semanticscholar.org/paper/A-convenient-synthesis-of-phosphatidylcholines%3A-of-Patel-Morrisett/fe966b628d45289bb1589838d02a8ec4b0ac18a4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Liposome Preparation using Thin-Film Hydration and
Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined
size.

Materials:

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC)

e Chloroform

e Hydration buffer (e.g., phosphate-buffered saline, PBS)

» Rotary evaporator

» Extruder device

e Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

 Dissolve the desired amount of DLPC in chloroform in a round-bottom flask.

e Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the
flask.

o Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1
hour to remove any residual solvent.

o Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. This will form
multilamellar vesicles (MLVS).

» For size homogenization, subject the MLV suspension to several freeze-thaw cycles using
liquid nitrogen and a warm water bath.

o Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
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e Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to
form small unilamellar vesicles (SUVs) of a uniform size.

o Store the prepared liposomes at 4°C.

In Vitro Assessment of DLPC on Insulin Sensitivity in
C2C12 Myotubes

This experimental workflow outlines the steps to investigate the effect of DLPC on insulin

sensitivity in a skeletal muscle cell line.
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Workflow for assessing DLPC's effect on insulin sensitivity.
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Detailed Protocol:
e Cell Culture and Differentiation:

o Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented
with 10% fetal bovine serum (FBS) and antibiotics.

o When cells reach 80-90% confluency, switch to a differentiation medium (DMEM with 2%
horse serum) to induce differentiation into myotubes. Allow cells to differentiate for 4-6
days.

¢ Induction of Insulin Resistance and DLPC Treatment:

o To induce insulin resistance, treat the differentiated myotubes with a saturated fatty acid
like palmitate (e.g., 0.5 mM) for 16-24 hours.

o In parallel, treat a set of insulin-resistant myotubes with varying concentrations of DLPC
(e.g., 10-100 pg/mL) for a specified duration (e.g., 24 hours). Include appropriate vehicle
controls.

e Glucose Uptake Assay (2-NBDG):
o After treatment, starve the cells in serum-free, low-glucose DMEM for 3-4 hours.

o Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes. A non-insulin-stimulated
control should also be included.

o Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-
yl)amino]-D-glucose) to the medium and incubate for 30-60 minutes.

o Wash the cells with cold PBS to remove extracellular 2-NBDG.

o Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate
reader.

o Normalize the fluorescence values to the total protein content of each sample.

o Western Blot for Akt Phosphorylation:
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o Following insulin stimulation (as in the glucose uptake assay), lyse the cells in RIPA buffer
containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST).

o Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473) and
total Akt overnight at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Perform densitometric analysis to quantify the ratio of phosphorylated Akt to total Akt.

Quantification of DLPC by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering
Detector (HPLC-ELSD) is a suitable method for the quantification of phospholipids like DLPC.

Instrumentation and Conditions:

o HPLC System: A standard HPLC system with a gradient pump and autosampler.

» Detector: Evaporative Light Scattering Detector (ELSD).

e Column: Areversed-phase C18 or C30 column is typically used for lipid separation.[6]

o Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol, acetonitrile,
isopropanol) and water, often with a modifier like triethylamine or formic acid. For example,
an isocratic mobile phase of acetonitrile/methanol/triethylamine (40/58/2, v/v/v) has been
used for phosphatidylcholine species.[6]
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e ELSD Settings:

o Drift Tube Temperature: Typically 40-80°C.[6]

o Nebulizer Gas (Nitrogen) Flow Rate: Typically 1.5-3.0 L/min.[6]

General Procedure:

o Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, cell lysate) using
a method like the Bligh-Dyer or Folch extraction. Dry the lipid extract under nitrogen and
reconstitute in the initial mobile phase.

o Standard Curve: Prepare a series of standard solutions of DLPC of known concentrations in
the mobile phase to generate a calibration curve.

o Chromatographic Separation: Inject the standards and samples onto the HPLC system. The
gradient elution will separate the different lipid classes and species.

o Detection: The eluent from the column enters the ELSD, where the solvent is evaporated,
and the non-volatile analyte particles scatter a light beam. The detector response is
proportional to the mass of the analyte.

o Quantification: Plot the peak area from the ELSD against the concentration of the standards
to create a calibration curve. Use this curve to determine the concentration of DLPC in the
unknown samples. The response of ELSD can be non-linear, so a logarithmic or quadratic fit
may be necessary for the calibration curve.[1]

Method Validation: To ensure the reliability of the quantification method, it should be validated
for linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and
limit of quantification (LOQ).[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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